

The Toxicological Profile of Zeranol: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Zeranol

Cat. No.: B1682423

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Abstract

Zeranol (α -zearalanol) is a semi-synthetic mycotoxin derived from zearalenone, produced by fungi of the *Fusarium* species.[1] It is utilized as an anabolic agent in the livestock industry in several countries, including the United States, to promote growth and improve feed efficiency in cattle and sheep.[2][3][4] Despite its agricultural applications, **Zeranol**'s potent estrogenic activity raises significant toxicological concerns.[5] As a non-steroidal estrogen agonist, it mimics the action of 17β -estradiol, allowing it to bind to estrogen receptors (ERs) and disrupt normal endocrine function. This interference can lead to a cascade of adverse effects, including reproductive and developmental toxicity, and potential carcinogenicity. This technical guide provides an in-depth review of the foundational research on **Zeranol**'s toxicology, summarizing key quantitative data, detailing experimental methodologies, and visualizing critical biological pathways to offer a comprehensive resource for the scientific community.

Mechanism of Action

Zeranol's primary mechanism of toxicity stems from its structural similarity to endogenous estrogens, which allows it to act as a potent agonist at estrogen receptors (ER α and ER β). This binding initiates a series of cellular events typically regulated by estradiol, leading to endocrine disruption. The estrogenic potency of **Zeranol** has been shown to be comparable to that of 17β -estradiol and the synthetic estrogen diethylstilbestrol (DES) in certain assays. By interfering with the binding of natural estrogens, **Zeranol** disrupts hormonal balance and affects

numerous signaling processes, which can result in reproductive disorders and other pathologies.

The activation of ERs by **Zeranol** can lead to downstream effects, including the modulation of gene expression. For example, in human breast cancer cells (MCF-7), **Zeranol** can regulate the expression of estrogen-responsive genes. Furthermore, **Zeranol**'s interaction with the endocrine system can influence the hypothalamic-pituitary-gonadal axis, altering the secretion of critical reproductive hormones.

Signaling Pathway: Zeranol's Estrogenic Action

The following diagram illustrates the general mechanism by which **Zeranol** exerts its estrogenic effects, leading to altered gene expression.

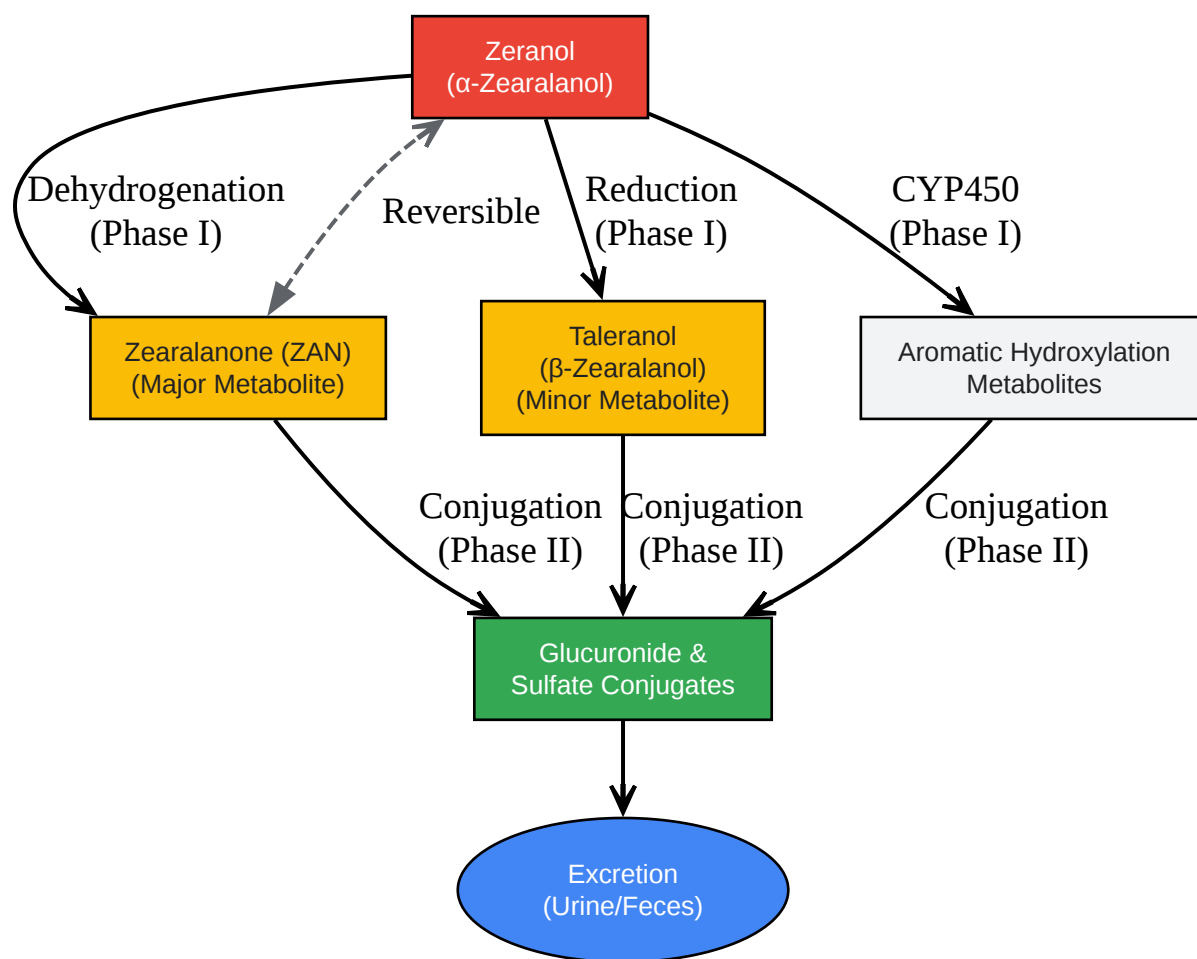
Caption: **Zeranol** binds to cytoplasmic estrogen receptors, leading to dimerization and nuclear translocation.

Toxicokinetics and Metabolism

The metabolism of **Zeranol** occurs primarily in the liver. Phase I metabolism involves dehydrogenation to produce zearalanone (ZAN) as the major metabolite and taleranol (β -zearalanol) as a minor metabolite. Cytochrome P450 enzymes can also catalyze aromatic hydroxylation. In Phase II, these metabolites undergo conjugation, forming glucuronide and sulfate conjugates.

Excretion pathways vary significantly between species. In humans, metabolites are excreted mainly in the urine, whereas feces is the major route for rats and dogs. The extent of glucuronidation also shows considerable inter-species variation, being as high as 99% in humans but only 1% in dogs.

Metabolic Pathway of Zeranol



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Caption: **Zeranol** is metabolized via Phase I and Phase II reactions into various metabolites for excretion.

Acute and Chronic Toxicity

Zeranol exhibits extremely low acute toxicity. Toxicity testing in several species via various administration routes has confirmed this low toxicity profile, with the oral LD₅₀ in rats exceeding 40 g/kg. The primary abnormalities observed in animals exposed to high doses are attributed to the compound's potent effects on the endocrine system.

Chronic exposure, however, is of greater concern. Long-term ingestion of food containing **Zeranol** residues can disrupt the balance of human sex hormones. It is classified as a substance that causes damage to the endocrine system and liver through prolonged or repeated exposure.

Toxicity Data Summary

Parameter

Oral LD50

Oral LD50 (Zearalanone - metabolite)

Oral LD50 (Taleranol - metabolite)

No-Hormonal-Effect Level (NHEL)

No-Hormonal-Effect Level (NHEL)

Acceptable Daily Intake (ADI) - JECFA (1988)

No-Observed-Effect Level (NOEL) - Review Est.

No-Adverse-Effect Level (NOAEL) - 2-year study

Lowest-Adverse-Effect Level (LOAEL) - 2-year study

Reproductive and Developmental Toxicity

A significant body of evidence points to **Zeranol**'s adverse effects on the male and female reproductive systems.

Male Reproductive Toxicity:

- **Spermatogenesis:** **Zeranol** induces reproductive toxicity in adult male mice, damaging spermatogenesis through direct effects on the testicles. It leads to a dose-dependent decrease in epididymal sperm count and motility.
- **Organ Weights:** Treatment can cause a significant decrease in the weight of the testes and prostate gland. Atrophy of the testicular seminiferous tubules is a notable pathological change.
- **Hormone Levels:** **Zeranol** can decrease serum levels of testosterone (T), follicle-stimulating hormone (FSH), and luteinizing hormone (LH), interfering with the hypothalamic-pituitary-testicular axis.

Female Reproductive and Developmental Toxicity:

- **Endocrine Disruption:** Prepubertal exposure in female rats leads to earlier vaginal opening and irregular estrous cycles. It can severely damage ovarian function and structure, leading to anovulatory ovaries.
- **Developmental Effects:** Exposure during pregnancy may reduce the number of fetuses, fetal weight, and fetal survival. Gestational exposure to the parent compound, zearalenone, can cause transgenerational toxicity, resulting in developmental dysfunction in female offspring.

Experimental Protocol: Male Reproductive Toxicity in Mice

- **Objective:** To investigate the effects of **Zeranol** on the spermatogenesis and sex hormone levels of adult male animals.
- **Animal Model:** Adult male Kunming mice.
- **Groups:** Mice were randomly divided into a control group and three treatment groups receiving different doses of **Zeranol** (e.g., low, medium, high dose) via gavage for a specified period (e.g., 30 days).
- **Dosage:** Doses administered in studies include ranges like 500 mg/kg and 1000 mg/kg to observe dose-dependent effects.
- **Endpoints Measured:**
 - **Sperm Analysis:** Epididymal sperm count, motility, and malformation rates.
 - **Organ Weights:** Body weight, and weights of testes, epididymis, seminal vesicles, and prostate.
 - **Histopathology:** Microscopic examination of testicular tissue for pathological changes (e.g., arrangement of spermatogenic cells, atrophy).
 - **Hormone Analysis:** Serum and testicular levels of Testosterone, LH, and FSH measured by radioimmunoassay (RIA).

Genotoxicity and Carcinogenicity

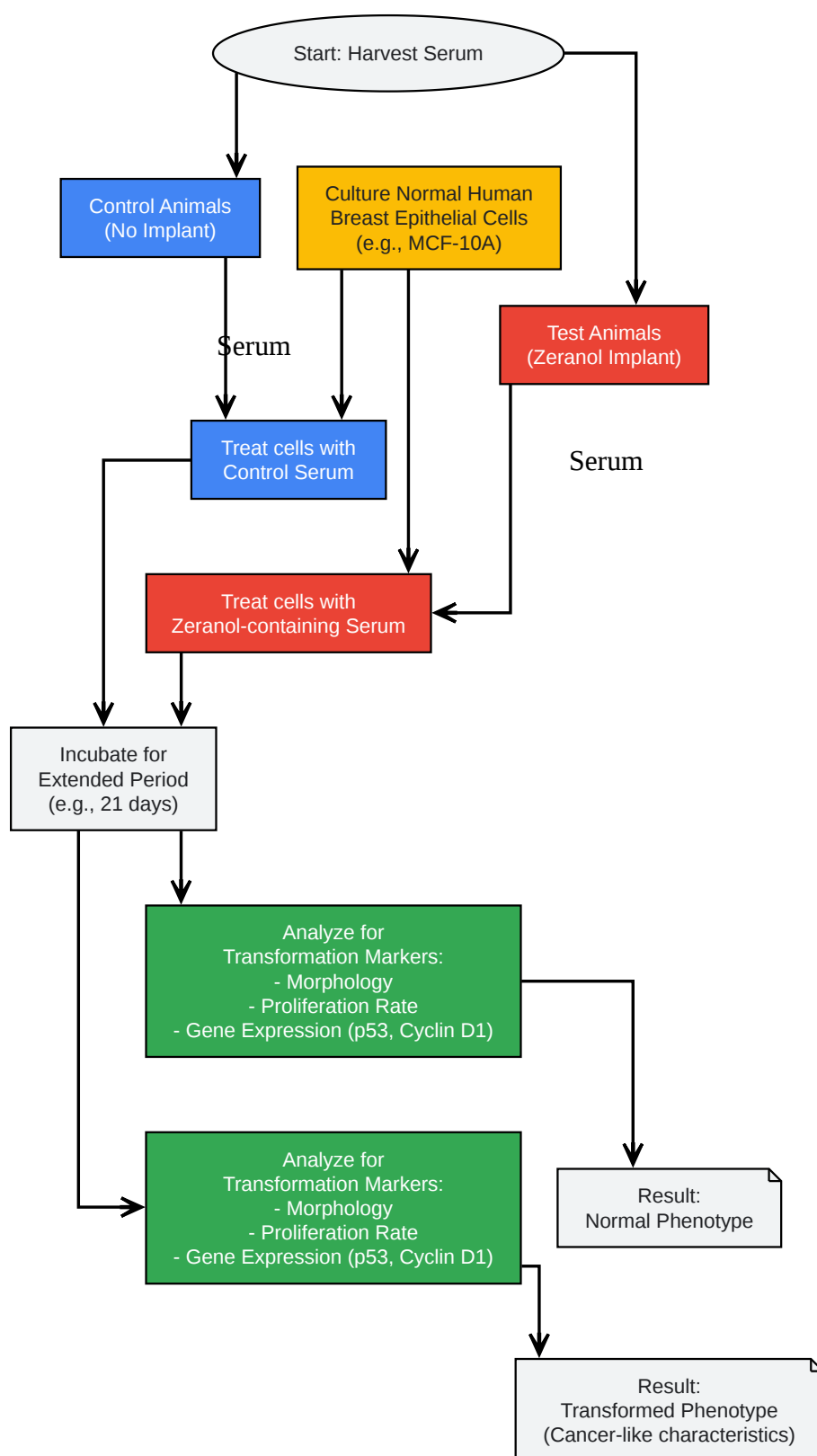
The genotoxicity and carcinogenicity of **Zeranol** are areas of significant concern and ongoing research.

Genotoxicity: The evidence regarding **Zeranol**'s direct genotoxicity is mixed. Some studies have reported that **Zeranol** is not mutagenic in Salmonella strains (Ames test). However, other research suggests a mechanism of indirect genotoxicity. The catechol metabolites of **Zeranol**, formed during metabolism, can induce oxidative DNA damage. These metabolites can form reactive quinones that either alkylate DNA or produce reactive oxygen species (ROS), leading to lesions like 8-oxo-2'-deoxyguanosine.

Carcinogenicity:

- **Breast Cancer:** **Zeranol** is considered a potential endocrine disruptor linked to breast cancer. It can stimulate the proliferation of human breast tumor cells in vitro, with a potency similar to estradiol. Serum from **Zeranol**-implanted cattle has been shown to transform normal human breast cells into cancerous cells in culture and promote the growth of existing cancer cells. The risk may be elevated in obese women due to interactions with leptin, a hormone that can also promote breast cancer growth.
- **Hepatic Neoplasia:** In the Armenian hamster, a model sensitive to estrogenic hepatotoxicity, **Zeranol** was found to induce acute liver damage and subsequent hepatic carcinogenesis. These effects were blockable by the estrogen receptor antagonist tamoxifen, suggesting an ER-mediated pathway.

Experimental Workflow: In Vitro Breast Cell Transformation Assay



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Caption: Workflow for assessing the cell-transforming potential of serum from **Zeranol**-treated animals.

Immunotoxicity

Zeranol's parent compound, zearalenone, has been identified as an immunotoxic agent. Its estrogenic properties are believed to be the primary driver of these effects. Studies on ovariectomised rats treated with zearalenone showed significant thymic atrophy, changes in thymocyte phenotype, and a decrease in the percentage of B cells in the spleen. Furthermore, it impaired antibody production and peroxide release by macrophages. These findings suggest that, like other estrogens and endocrine disruptors, **Zeranol** and its related compounds can adversely affect both innate and acquired immune responses.

Conclusion

The toxicological profile of **Zeranol** is defined by its potent, non-steroidal estrogenic activity. While its acute toxicity is low, the potential for chronic toxicity, particularly through endocrine disruption, is significant. Foundational research has established clear links between **Zeranol** exposure and adverse outcomes in the reproductive systems of both males and females. The evidence pointing towards its role as a potential carcinogen, especially in hormone-sensitive tissues like the breast and liver, warrants careful consideration. Its ability to induce genotoxicity through metabolic activation rather than direct DNA interaction highlights a complex toxicological mechanism. For researchers, scientists, and drug development professionals, understanding these multifaceted toxicological pathways is critical for assessing the risks associated with **Zeranol** exposure and for the development of strategies to mitigate its potential harm to human health.

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